molecular formula C24H26O4 B14278174 Bis(3-phenylprop-2-en-1-yl) hexanedioate CAS No. 141888-10-0

Bis(3-phenylprop-2-en-1-yl) hexanedioate

Katalognummer: B14278174
CAS-Nummer: 141888-10-0
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: WHVISQKLGCUNJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-phenylprop-2-en-1-yl) hexanedioate is an organic compound characterized by the presence of two phenylprop-2-en-1-yl groups attached to a hexanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-phenylprop-2-en-1-yl) hexanedioate typically involves the esterification of hexanedioic acid with 3-phenylprop-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-phenylprop-2-en-1-yl) hexanedioate can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The double bonds in the phenylprop-2-en-1-yl groups can be reduced to form saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hexanedioic acid and phenylpropanoic acid derivatives.

    Reduction: Formation of hexanedioic acid bis(3-phenylpropyl) ester.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(3-phenylprop-2-en-1-yl) hexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Bis(3-phenylprop-2-en-1-yl) hexanedioate involves its interaction with specific molecular targets and pathways. The phenylprop-2-en-1-yl groups can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(3-phenylprop-2-en-1-yl) butanedioate
  • Bis(3-phenylprop-2-en-1-yl) pentanedioate
  • Bis(3-phenylprop-2-en-1-yl) octanedioate

Uniqueness

Bis(3-phenylprop-2-en-1-yl) hexanedioate is unique due to its specific chain length and the presence of phenylprop-2-en-1-yl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. Its ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness.

Eigenschaften

CAS-Nummer

141888-10-0

Molekularformel

C24H26O4

Molekulargewicht

378.5 g/mol

IUPAC-Name

bis(3-phenylprop-2-enyl) hexanedioate

InChI

InChI=1S/C24H26O4/c25-23(27-19-9-15-21-11-3-1-4-12-21)17-7-8-18-24(26)28-20-10-16-22-13-5-2-6-14-22/h1-6,9-16H,7-8,17-20H2

InChI-Schlüssel

WHVISQKLGCUNJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCCCC(=O)OCC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.